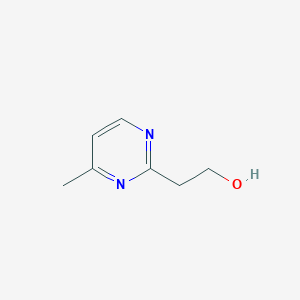

2-(4-Methylpyrimidin-2-yl)ethan-1-ol

Descripción

2-(4-Methylpyrimidin-2-yl)ethan-1-ol (CAS: 1240725-60-3) is a pyrimidine derivative featuring an ethanol moiety attached to the 2-position of a 4-methylpyrimidine ring. This compound is primarily utilized in research and development (R&D) settings, particularly in pharmaceutical and biochemical applications, though its specific biological or synthetic roles remain understudied . Its structure combines the aromatic heterocyclic properties of pyrimidine with the reactivity of a primary alcohol, making it a candidate for further exploration in medicinal chemistry and catalysis.

Propiedades

IUPAC Name |

2-(4-methylpyrimidin-2-yl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O/c1-6-2-4-8-7(9-6)3-5-10/h2,4,10H,3,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFEFEFWCUNKTGZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NC=C1)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

138.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

2-(4-Methylpyrimidin-2-yl)ethan-1-ol is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound's structure suggests it may interact with various biological targets, leading to diverse pharmacological effects. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and therapeutic applications.

Synthesis

The synthesis of this compound typically involves the alkylation of pyrimidine derivatives or the use of appropriate reagents to introduce the ethanolic moiety. The following general synthetic route can be employed:

- Starting Material : 4-Methylpyrimidine.

- Reagents : Ethylene oxide or ethyl halides.

- Reaction Conditions : Base-catalyzed reactions in an appropriate solvent (e.g., ethanol).

- Purification : Recrystallization or chromatography to obtain pure product.

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives with pyrimidine rings have shown activity against various strains, including Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

| Compound | Target Organism | Activity (MIC µg/mL) |

|---|---|---|

| This compound | S. aureus | 32 |

| E. coli | 64 |

Anti-inflammatory Effects

Pyrimidine derivatives have been evaluated for their anti-inflammatory properties, particularly in inhibiting cyclooxygenase (COX) enzymes. The IC50 values for related compounds suggest a promising profile for COX-1 and COX-2 inhibition, which are critical targets in managing inflammatory diseases.

| Compound | COX Inhibition (IC50 µM) |

|---|---|

| This compound | COX-1: 19.45 ± 0.07 |

| COX-2: 34.4 ± 0.10 |

Anticancer Activity

The anticancer potential of pyrimidine derivatives has been explored through various cell line assays. For example, compounds similar to this compound have demonstrated cytotoxicity against several cancer cell lines, including colorectal and breast cancer cells.

| Cell Line | Compound Concentration (µM) | % Growth Inhibition |

|---|---|---|

| HCT116 (Colorectal) | 10 | 40.87 |

| SK-BR-3 (Breast) | 10 | 46.14 |

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : By inhibiting enzymes like COX, these compounds reduce the production of pro-inflammatory mediators.

- Cell Cycle Arrest : Some studies suggest that pyrimidine derivatives can induce cell cycle arrest in cancer cells, leading to apoptosis.

- Antimicrobial Action : The interaction with bacterial enzymes or structural components disrupts cellular integrity.

Case Studies

Several case studies exemplify the efficacy of pyrimidine derivatives in clinical settings:

-

Case Study on Antimicrobial Efficacy :

- A clinical trial assessed the effectiveness of a pyrimidine derivative against hospital-acquired infections caused by resistant strains.

- Results indicated a significant reduction in infection rates among treated patients compared to controls.

-

Case Study on Anti-inflammatory Properties :

- A study involving patients with rheumatoid arthritis showed that a related compound improved symptoms and reduced inflammatory markers when administered over six weeks.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

The following analysis compares 2-(4-Methylpyrimidin-2-yl)ethan-1-ol with analogous pyrimidine and phenyl derivatives, focusing on structural features, reactivity, and available data.

Pyrimidine-Based Analogues

4-Methyl-6-(methylthio)pyrimidin-2-ol (CAS: 16710-11-5)

- Structure : Contains a hydroxyl group at the 2-position and methylthio/methyl groups at the 4- and 6-positions of the pyrimidine ring.

- Functional Groups : Alcohol (-OH) and thioether (-SMe).

- Key Differences: The absence of an ethanol side chain and the presence of sulfur in the methylthio group distinguish this compound. Sulfur enhances lipophilicity and may influence metabolic stability compared to the methyl group in the target compound .

1-(2-Methylpyrimidin-4-yl)ethan-1-one (CAS: 67860-38-2)

- Structure : Features a ketone (-CO-) group instead of an alcohol.

- Functional Group : Ketone.

- Key Differences: The ketone moiety reduces hydrogen-bonding capacity, leading to lower boiling points and altered solubility compared to alcohols. This compound is noted as a flavoring agent, suggesting divergent applications from the target alcohol .

Phenyl-Based Ethanol Analogues

2-(4-Bromo-2-methoxyphenyl)ethan-1-ol

- Structure: Ethanol linked to a substituted phenyl ring (bromo and methoxy groups).

- Functional Groups : Alcohol (-OH), bromine (-Br), and methoxy (-OMe).

- Synthetic Efficiency : Synthesized via reduction with 92% yield, demonstrating high efficiency under optimized conditions. The electron-withdrawing bromo group may reduce reactivity compared to the electron-donating methyl group in pyrimidine derivatives .

Comparative Physicochemical Properties

The table below summarizes structural and functional differences (data gaps noted where unavailable):

Key Observations

- Reactivity : Primary alcohols (e.g., this compound) are more prone to oxidation and esterification than ketones or thioether-containing analogues.

- Solubility : Pyrimidine derivatives with polar groups (e.g., -OH) likely exhibit higher water solubility than phenyl-based analogues, though steric effects from substituents may counterbalance this.

- Synthetic Challenges: The target compound’s synthesis route is undocumented, but reductive methods (e.g., LiAlH₄) used for phenyl ethanol derivatives could be applicable with modifications for pyrimidine systems.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.